molecular formula C15H14O4 B3156561 5-[(2-Allylphenoxy)methyl]-2-furoic acid CAS No. 832737-74-3

5-[(2-Allylphenoxy)methyl]-2-furoic acid

Cat. No.: B3156561
CAS No.: 832737-74-3
M. Wt: 258.27 g/mol
InChI Key: ILZUAUFGUYBHLK-UHFFFAOYSA-N
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Description

5-[(2-Allylphenoxy)methyl]-2-furoic acid is an organic compound that belongs to the class of furoic acids. It is characterized by a furan ring bearing a carboxylic acid group at the C2 position and an allylphenoxy group at the C5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Allylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-allylphenol with 5-bromomethyl-2-furoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Allylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Allylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Allylphenoxy)methyl]-2-furoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Allylphenoxy)methyl]-2-furoic acid is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furoic acid moiety and the allylphenoxy group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[(2-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-5-11-6-3-4-7-13(11)18-10-12-8-9-14(19-12)15(16)17/h2-4,6-9H,1,5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZUAUFGUYBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190299
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-74-3
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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